molecular formula C16H22N2O3 B1321330 tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate CAS No. 380358-27-0

tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B1321330
CAS No.: 380358-27-0
M. Wt: 290.36 g/mol
InChI Key: WAHZSIBAJJNUBF-UHFFFAOYSA-N
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Description

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 5-methoxyindole is first deprotonated by the base, followed by the addition of tert-butyl carbamate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate
  • Tert-butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate
  • Tert-butyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

Uniqueness

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is unique due to the presence of the methoxy group on the indole ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

tert-butyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHZSIBAJJNUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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